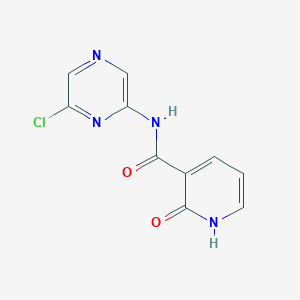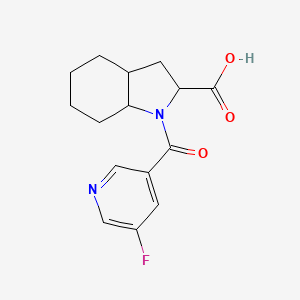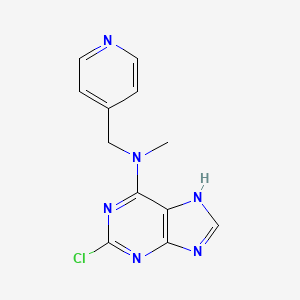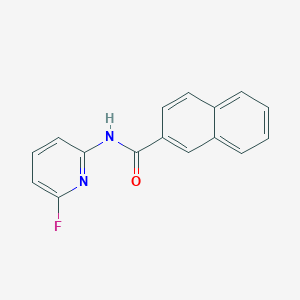
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK). JAK is a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. CP-690,550 has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases and organ transplantation.
Wirkmechanismus
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide inhibits JAK by binding to the ATP-binding site of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. JAK inhibition leads to the suppression of cytokine signaling, which plays a crucial role in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in patients with rheumatoid arthritis and psoriasis. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has also been shown to reduce the number of activated T cells and B cells in the blood of patients with autoimmune diseases. In organ transplantation, N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been shown to reduce the incidence of acute rejection.
Vorteile Und Einschränkungen Für Laborexperimente
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of JAK, with an IC50 value in the low nanomolar range. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide is also orally bioavailable, making it suitable for use in animal models and clinical trials. However, N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has some limitations in lab experiments. It is a relatively unstable compound that is sensitive to light and moisture, and its synthesis requires specialized equipment and expertise.
Zukünftige Richtungen
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide and other JAK inhibitors have shown promising results in clinical trials for the treatment of autoimmune diseases and organ transplantation. However, there are still many unanswered questions about the long-term safety and efficacy of these drugs. Future research directions include the development of more selective JAK inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other immunomodulatory agents. Additionally, there is a need for further research to understand the mechanisms of JAK inhibitor resistance and the potential for off-target effects.
Synthesemethoden
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide can be synthesized through a multistep process starting from 6-chloropyrazine-2-carboxylic acid. The key step involves the conversion of the carboxylic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-cyanopyridine to form the desired product. The synthesis of N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide is challenging due to the presence of multiple functional groups, and several modifications to the original synthesis route have been reported in the literature.
Wissenschaftliche Forschungsanwendungen
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has been extensively studied in scientific research for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors, including N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide, have shown promising results in clinical trials as a treatment for these diseases. N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide has also been studied for its potential use in organ transplantation to prevent rejection.
Eigenschaften
IUPAC Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O2/c11-7-4-12-5-8(14-7)15-10(17)6-2-1-3-13-9(6)16/h1-5H,(H,13,16)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQWYPFSYWSUSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)C(=O)NC2=CN=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-chloropyrazin-2-yl)-2-oxo-1H-pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-Aminopyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6632139.png)
![3-[[(3-Aminopyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6632141.png)


![2-[(2-Methoxy-2-methylpropyl)amino]-5-sulfamoylbenzoic acid](/img/structure/B6632154.png)
![3-[(3-Methoxy-4-nitrobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6632168.png)

![3-[(5-Fluoropyridine-3-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6632180.png)

![N-[(5-bromopyridin-3-yl)methyl]-2-thiophen-2-ylethanamine](/img/structure/B6632188.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)

